

## INCB054828 (Pemigatinib) Off-Target Kinase Inhibition Profile: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | INCB054828 |           |
| Cat. No.:            | B1191782   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target kinase inhibition profile of **INCB054828**, also known as pemigatinib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments involving this compound.

#### **Off-Target Kinase Inhibition Profile**

**INCB054828** (pemigatinib) is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2][3] While demonstrating high selectivity for its primary targets, understanding its off-target inhibition profile is crucial for interpreting experimental results and anticipating potential side effects in pre-clinical and clinical studies.

#### **Quantitative Kinase Inhibition Data**

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **INCB054828** against its primary targets and key off-target kinases.



| Kinase Target          | IC50 (nM) | Reference |  |
|------------------------|-----------|-----------|--|
| On-Target Kinases      |           |           |  |
| FGFR1                  | 0.4       | [2][3][4] |  |
| FGFR2                  | 0.5       | [2][3][4] |  |
| FGFR3                  | 1.0       | [2][3][4] |  |
| FGFR4                  | 30        | [2][3][4] |  |
| Key Off-Target Kinases |           |           |  |
| VEGFR2/KDR             | 182       | [1][4]    |  |
| c-KIT                  | 266       | [1][4]    |  |

A screening of **INCB054828** against a panel of 56 diverse tyrosine and serine-threonine kinases revealed that only VEGFR2/KDR and c-KIT had IC50 values below 1,000 nM.[1][4] A subsequent, broader panel of 161 kinases confirmed this high selectivity, with no other significant inhibitions observed at a concentration of 100 nM besides the FGFR family and VEGFR2.[5]

# Experimental Protocols Biochemical Kinase Inhibition Assay

A common method to determine the IC50 values for kinase inhibitors is a biochemical assay using recombinant enzymes.

Objective: To quantify the inhibitory activity of INCB054828 against a panel of kinases.

#### Methodology:

- Enzyme and Substrate Preparation: Recombinant human kinase enzymes are utilized. A suitable substrate for each kinase is prepared in an appropriate assay buffer.
- Compound Dilution: INCB054828 is serially diluted to a range of concentrations.



- Kinase Reaction: The kinase, substrate, and ATP (at a fixed concentration, e.g., 1 mM) are
  incubated with the various concentrations of INCB054828.[1] The reaction is typically
  initiated by the addition of ATP.
- Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, such as radioactivity-based assays (e.g., using <sup>33</sup>P-ATP) or fluorescence-based assays.
- Data Analysis: The percentage of kinase inhibition for each INCB054828 concentration is calculated relative to a control (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Caption: Workflow for a biochemical kinase inhibition assay.

## **Troubleshooting Guide & FAQs**

This section addresses potential issues and frequently asked questions that researchers may encounter when working with **INCB054828**.

Q1: My cells are showing unexpected phenotypes that are not consistent with FGFR inhibition. What could be the cause?

A1: While **INCB054828** is highly selective for FGFRs, at higher concentrations it can inhibit other kinases, most notably VEGFR2/KDR and c-KIT.[1][4] Consider the following:

- Concentration: Are you using a concentration of INCB054828 that is significantly higher than
  the IC50 for FGFRs? At concentrations approaching the IC50 values for VEGFR2 (182 nM)
  and c-KIT (266 nM), you may observe off-target effects related to the inhibition of these
  kinases.
- Cellular Context: Does your cell line express high levels of VEGFR2 or c-KIT? If so, they
  may be more sensitive to the off-target effects of INCB054828.
- Alternative Inhibitor: To confirm that the observed phenotype is due to off-target effects, consider using another FGFR inhibitor with a different off-target profile as a control.



Q2: I am observing hyperphosphatemia in my animal model treated with **INCB054828**. Is this an expected on-target effect?

A2: Yes, hyperphosphatemia (an excess of phosphate in the blood) is a known on-target effect of FGFR inhibition.[6][7] FGFRs play a role in phosphate homeostasis, and their inhibition can lead to increased phosphate levels. This is a commonly observed adverse event in clinical trials of pemigatinib.[7][8]



Click to download full resolution via product page

Caption: Relationship between FGFR inhibition and hyperphosphatemia.

Q3: How can I mitigate the effects of hyperphosphatemia in my in vivo experiments?

A3: In clinical settings, hyperphosphatemia is managed through various strategies.[6] For preclinical research, you could consider:

Monitoring: Regularly monitor serum phosphate levels in your animal models.



- Dietary Modification: A low-phosphate diet may help to reduce the severity of hyperphosphatemia.
- Phosphate Binders: The use of phosphate binders, which prevent the absorption of phosphate from the gut, could be explored.

Q4: Are there any other known on-target toxicities associated with **INCB054828** that I should be aware of?

A4: Yes, besides hyperphosphatemia, other on-target toxicities observed with selective FGFR inhibitors like pemigatinib include ocular toxicities (such as dry eye and retinal pigment epithelial detachment), dermatologic issues (like alopecia and nail toxicity), and gastrointestinal side effects.[6][7][8][9] While these are more commonly reported in clinical settings, being aware of these potential on-target effects can be valuable for interpreting findings in pre-clinical models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]
- 2. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. PEMAZYRE® (pemigatinib) Managing Adverse Reactions [hcp.pemazyre.com]



- 7. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma for the Advanced Practice Provider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ce.mayo.edu [ce.mayo.edu]
- To cite this document: BenchChem. [INCB054828 (Pemigatinib) Off-Target Kinase Inhibition Profile: A Technical Resource]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191782#incb054828-off-target-kinase-inhibition-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com